molecular formula C12H18O B13624559 4-Methyl-4-phenylpentan-1-ol CAS No. 33214-57-2

4-Methyl-4-phenylpentan-1-ol

Cat. No.: B13624559
CAS No.: 33214-57-2
M. Wt: 178.27 g/mol
InChI Key: LFQJJSBHLCLWFT-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-1-ol (CAS 33214-57-2) is a branched primary alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure features a pentanol backbone substituted with a methyl and phenyl group at the 4-position, resulting in a hydrophobic core (XlogP: 3.1) and moderate polarity (topological polar surface area: 20.2 Ų). The compound’s InChIKey (LFQJJSBHLCLWFT-UHFFFAOYSA-N) and SMILES (OCCCC(C1=CC=CC=C1)(C)C) highlight its unique branched architecture.

Properties

CAS No.

33214-57-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-4-phenylpentan-1-ol

InChI

InChI=1S/C12H18O/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3

InChI Key

LFQJJSBHLCLWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methyl-4-phenylpentan-1-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from benzyl chloride and magnesium in anhydrous ether. The Grignard reagent then reacts with isovaleraldehyde to form the desired alcohol after hydrolysis .

Industrial Production Methods

In industrial settings, the synthesis of 4-Methyl-4-phenylpentan-1-ol can be achieved through aldol condensation followed by hydrogenation. For example, cinnamaldehyde and propanal undergo aldol condensation in the presence of a base such as sodium hydroxide, followed by hydrogenation using catalysts like ruthenium or nickel supported on silica .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 4-Methyl-4-phenylpentan-2-one.

    Reduction: 4-Methyl-4-phenylpentane.

    Substitution: 4-Methyl-4-phenylpentyl chloride.

Scientific Research Applications

4-Methyl-4-phenylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Positional Isomers and Functional Group Variations

The following compounds are compared based on molecular structure, physicochemical properties, and applications:

Table 1: Key Properties of 4-Methyl-4-phenylpentan-1-ol and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups XlogP Key Applications/Notes
4-Methyl-4-phenylpentan-1-ol 33214-57-2 C₁₂H₁₈O 178.27 Primary alcohol, phenyl 3.1 Organic synthesis (inferred)
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 150.22 Secondary alcohol, aryl ~2.8* Industrial solvents, intermediates
1-Phenyl-4-methyl-3-pentanol 68426-07-3 C₁₂H₁₈O 178.27 Tertiary alcohol, phenyl ~3.0* Fragrance components
4-Methyl-1-phenylpentan-2-ol 7779-78-4 C₁₂H₁₈O 178.27 Secondary alcohol, aryl ~2.9* Unspecified (research use)
3-Mercapto-4-methylpentan-1-ol 933455-14-2 C₆H₁₄OS 134.24 Thiol, primary alcohol ~1.5* Flavoring agents, pharmaceuticals
4-Mercapto-4-methyl-2-pentanol N/A C₆H₁₂OS 132.22 Thiol, secondary alcohol ~1.7* Air sanitizers, perfumes

*Estimated based on structural similarity where direct data is unavailable.

Structural and Functional Differences

Backbone and Substituent Variations: 4-Methyl-4-phenylpentan-1-ol has a pentanol chain with methyl and phenyl groups at the 4-position. Its primary alcohol group enhances hydrogen-bonding capacity compared to secondary or tertiary analogs like 1-Phenyl-4-methyl-3-pentanol. 1-(4-Methylphenyl)-1-propanol features a shorter propanol chain and a methyl-substituted phenyl group, reducing steric hindrance and hydrophobicity (lower XlogP).

Functional Group Impact :

  • Thiol Derivatives (e.g., 3-Mercapto-4-methylpentan-1-ol) : Replacing the hydroxyl group with a thiol (-SH) significantly lowers boiling points and increases acidity (pKa ~10 vs. ~16 for alcohols). Thiols are pivotal in flavor industries due to their strong odors.

Positional Isomerism :

  • Moving the hydroxyl group from the 1-position (primary alcohol) to the 2- or 3-position (secondary/tertiary alcohols) alters reactivity. For example, 4-Methyl-1-phenylpentan-2-ol may exhibit reduced nucleophilicity compared to the target compound.

Physicochemical Properties

  • Hydrophobicity: The target compound’s XlogP (3.1) indicates higher lipophilicity than thiol analogs (~1.5–1.7) but aligns with phenyl-substituted alcohols like 1-Phenyl-4-methyl-3-pentanol.
  • Polarity : The primary alcohol group in 4-Methyl-4-phenylpentan-1-ol enhances water solubility relative to tertiary alcohols, though its bulky substituents limit miscibility.

Biological Activity

4-Methyl-4-phenylpentan-1-ol, an organic compound with the molecular formula C₁₂H₁₈O, is characterized by a tertiary alcohol functional group. Its unique structure, featuring both aliphatic and aromatic components, suggests potential biological activity through various molecular interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Weight : 178.27 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Functional Groups : Hydroxyl (–OH) and phenyl (C₆H₅)

The biological activity of 4-Methyl-4-phenylpentan-1-ol is primarily attributed to its ability to form hydrogen bonds due to its hydroxyl group and participate in π–π stacking interactions through the phenyl group. These interactions can influence the structure and function of various biomolecules, including proteins and enzymes, potentially affecting several biological pathways .

Biological Activity and Therapeutic Potential

Research indicates that 4-Methyl-4-phenylpentan-1-ol may have significant implications in pharmacology and toxicology:

  • Protein Interaction : The hydroxyl group facilitates hydrogen bonding with amino acids in proteins, which can stabilize protein structures or alter their functions.
  • Enzyme Modulation : The compound may affect enzyme kinetics by altering binding affinities or catalytic efficiencies.
  • Potential Therapeutic Uses : Ongoing studies are investigating its role in drug design, particularly in developing agents that target specific biological pathways .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-1-phenylpentan-2-olHydroxyl group at a different positionVariation in reactivity due to hydroxyl position
4-Methyl-1-phenylpentan-2-oneKetone instead of alcoholDifferent functional properties due to carbonyl
2-Methyl-5-phenylpentan-1-olSimilar carbon skeletonDistinct functional properties from different branching
4-Methyl-4-phenyldimethylbutanolAdditional methyl groupsEnhanced steric hindrance affecting reactivity

The structural uniqueness of 4-Methyl-4-phenylpentan-1-ol allows it to participate in diverse chemical reactions, making it a valuable compound for further research .

Case Studies and Research Findings

Recent studies have focused on the genotoxicity and potential adverse effects of related compounds. For instance, research on 4-Methyl-4-phenyl-2-pentanone (a structural analog) indicated no mutagenic effects in the Ames test, suggesting that similar compounds may also exhibit low toxicity profiles .

Moreover, studies on the pharmacokinetics of similar compounds have provided insights into absorption rates and systemic exposure levels, which are crucial for evaluating the safety and efficacy of new therapeutic agents derived from or related to 4-Methyl-4-phenylpentan-1-ol .

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